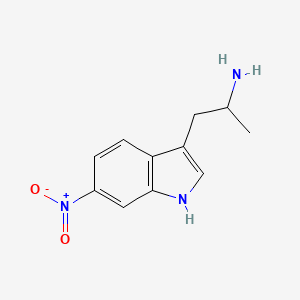

1-(6-Nitro-1H-indol-3-yl)propan-2-amine

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Chemical Research

The indole ring system is a bicyclic aromatic heterocycle that is a fundamental structural component in a vast number of natural products, alkaloids, and synthetic pharmaceuticals. researchgate.netnih.gov Its prevalence has led to it being classified as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.net This versatility stems from the indole's unique electronic properties and its ability to participate in various chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. mdpi.com

The indole moiety is a core feature in many clinically significant drugs, demonstrating its broad therapeutic applicability. nih.gov Its derivatives have been developed to target a wide array of diseases, including cancer, inflammatory disorders, infectious diseases, and neurological conditions. mdpi.comnih.gov The structural versatility of the indole scaffold allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting compounds, leading to the discovery of novel drugs with improved efficacy and safety profiles. mdpi.com

| Drug Name | Therapeutic Application |

|---|---|

| Indomethacin | Anti-inflammatory |

| Sumatriptan | Anti-migraine |

| Ondansetron | Anti-emetic |

| Vinblastine | Anticancer |

| Pindolol | Antihypertensive |

Contextualization of Nitroindoles and Aminopropyl Side Chains in Molecular Design

The functionalization of the indole scaffold is a key strategy in medicinal chemistry to fine-tune molecular properties and achieve desired biological activity. In 1-(6-Nitro-1H-indol-3-yl)propan-2-amine, the nitro group and the aminopropyl side chain are critical design elements.

Nitroindoles: The nitro group (NO₂) is a potent electron-withdrawing group that significantly alters the electronic distribution of the indole ring. mdpi.com This modification can influence the molecule's acidity, reactivity, and potential to engage in specific biological interactions. While the nitro group has been associated with toxicity concerns, it is also a key feature in numerous approved drugs, particularly in the antimicrobial and antiparasitic fields, where it can be bioreductively activated to produce cytotoxic species. mdpi.comacs.orgmdpi.com In the context of drug design, nitroaromatic compounds are explored for a range of activities, including anticancer and antibacterial effects. mdpi.commdpi.com The placement of the nitro group at the 6-position of the indole ring, as in the title compound, is a specific design choice that can lead to unique pharmacological profiles compared to more commonly studied 5-nitroindoles. nih.govnih.gov

Aminopropyl Side Chains: The aminopropyl side chain is a common pharmacophoric element in molecules targeting the central nervous system and other biological systems. The primary amine is basic and typically protonated at physiological pH, forming a cationic center that can engage in crucial ionic interactions with acidic residues in protein binding pockets. The three-carbon chain provides conformational flexibility, allowing the amine to orient itself optimally for target binding. This side chain is a well-established feature in many bioactive molecules and is known to influence properties such as solubility, membrane permeability, and receptor affinity. mdpi.com

| Functional Group | Physicochemical Impact | Potential Role in Bioactivity |

|---|---|---|

| 6-Nitro Group | Strong electron-withdrawing effect, increases polarity, potential for H-bonding. | Modulates ring electronics, potential for bioreductive activation, directs binding interactions. |

| Aminopropyl Chain | Increases basicity and aqueous solubility (when protonated), provides conformational flexibility. | Forms ionic bonds with targets, acts as a flexible linker to access binding pockets. |

Rationale for Investigating this compound as a Research Compound

The specific combination of the indole scaffold, a 6-nitro group, and a 3-aminopropyl side chain provides a clear rationale for the investigation of this compound as a novel research compound. The molecule is designed to probe a unique region of chemical space by integrating three distinct features:

A Proven Biological Scaffold: The indole core serves as a validated starting point with a high likelihood of interacting with biological systems. nih.gov

Electronic and Positional Modulation: The 6-nitro group modifies the electronic character of the indole ring in a manner distinct from other substitution patterns. This could lead to novel selectivity and structure-activity relationships (SAR) for known indole-binding targets.

A Classic Target-Binding Moiety: The aminopropyl side chain is a classic feature for interacting with a variety of receptors and enzymes, particularly those that recognize endogenous amines like serotonin (B10506) or norepinephrine.

Therefore, the investigation of this compound would be aimed at discovering new biological activities or novel pharmacological profiles. Researchers might hypothesize that the molecule could function as a modulator of aminergic systems, an anticancer agent via mechanisms related to its nitroaromatic character, or an antimicrobial compound. Its study would contribute to a deeper understanding of how these specific structural motifs can be combined to achieve a desired therapeutic effect.

Overview of Research Paradigms Applied to Novel Chemical Entities

The evaluation of a new molecule such as this compound follows a well-established, yet constantly evolving, research paradigm in modern drug discovery. researchgate.net This process is a multi-stage endeavor designed to efficiently identify and characterize the biological potential of novel chemical entities. nih.gov

Design and Synthesis: The process begins with the rational design of the target molecule, often aided by computational modeling. A robust synthetic route is then developed to produce the compound with high purity, and its structure is unequivocally confirmed using analytical techniques like NMR and mass spectrometry. nih.gov

In Silico and In Vitro Screening: Before extensive biological testing, computational tools are used to predict potential biological targets and assess drug-like properties (a process known as virtual screening). mdpi.com The compound is then subjected to high-throughput screening (HTS) against a diverse panel of biological targets, such as enzymes and receptors, to identify any "hits." Cell-based assays are subsequently used to confirm this activity in a more complex biological environment. nih.gov

Hit-to-Lead Optimization: If promising activity is identified, the compound becomes a "hit." The next phase involves medicinal chemists synthesizing a series of structural analogues to explore the structure-activity relationship (SAR). acs.org This process aims to optimize the molecule's potency, selectivity, and pharmacokinetic properties, transforming the initial hit into a more promising "lead" compound. nih.gov

Mechanism of Action Studies: In parallel, researchers work to elucidate how the compound exerts its biological effect. This involves a variety of biochemical and cell biology techniques to identify the specific molecular target and pathway being modulated.

This systematic approach allows for the efficient evaluation of novel compounds, maximizing the chances of discovering new therapeutic agents while building a comprehensive understanding of their chemical and biological properties. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H13N3O2 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

1-(6-nitro-1H-indol-3-yl)propan-2-amine |

InChI |

InChI=1S/C11H13N3O2/c1-7(12)4-8-6-13-11-5-9(14(15)16)2-3-10(8)11/h2-3,5-7,13H,4,12H2,1H3 |

InChI Key |

IKGDCCBXPBNXTN-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-])N |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 1 6 Nitro 1h Indol 3 Yl Propan 2 Amine and Its Analogs

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 1-(6-nitro-1H-indol-3-yl)propan-2-amine, the primary disconnections involve the C-C bond between the indole (B1671886) ring and the propan-2-amine side chain, and the formation of the indole nucleus itself.

A logical retrosynthetic route begins by disconnecting the aminopropyl side chain at the C3 position of the indole ring. This leads to a key intermediate, 6-nitroindole (B147325), and a suitable three-carbon synthon. A common synthetic equivalent for the 1-amino-propan-2-yl group can be derived from nitropropene or other related precursors. This disconnection highlights the importance of regioselective functionalization at the C3 position of the indole. nih.gov

Further deconstruction of the 6-nitroindole intermediate involves breaking the bonds of the pyrrole (B145914) ring, which can be achieved through various established indole syntheses. This leads to simpler aromatic precursors, such as a suitably substituted nitrophenylhydrazine (B1144169) for a Fischer indole synthesis, or an ortho-substituted nitroarene for a Bartoli indole synthesis. The nitro group can either be present on the starting material or introduced at a later stage via nitration of the indole core.

This analysis identifies two pivotal precursors for the synthesis:

6-Nitroindole : This intermediate contains the core heterocyclic structure with the required nitro-functionalization.

A propan-2-amine synthon : A reactive three-carbon species that can be attached to the indole C3 position.

The forward synthesis would therefore involve the formation of the 6-nitroindole core, followed by the introduction of the side chain at the C3 position.

Classical and Modern Approaches to Indole Core Synthesis

The indole scaffold is a ubiquitous motif in biologically active compounds, and numerous methods for its synthesis have been developed. byjus.com The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Fischer Indole Synthesis : This is one of the oldest and most widely used methods for indole synthesis. byjus.comwikipedia.org It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of a 6-nitroindole precursor, a 4-nitrophenylhydrazine (B89600) could be reacted with a suitable carbonyl compound. However, the presence of a deactivating nitro group can sometimes hinder the cyclization, necessitating harsh reaction conditions. zenodo.org Polyphosphoric acid is often employed as a cyclizing agent in such cases. zenodo.org

Nenitzescu Indole Synthesis : This method provides access to 5-hydroxyindole (B134679) derivatives from the reaction of benzoquinones with β-aminocrotonic esters. wikipedia.orgsynarchive.com While the primary products are 5-hydroxyindoles, variations of this reaction can lead to other isomers. mdpi.com Adapting this synthesis for a 6-nitroindole would require a less direct approach, potentially involving subsequent functional group transformations.

Bartoli Indole Synthesis : This reaction has become a flexible route for the synthesis of 7-substituted indoles and can be adapted for other substitution patterns. wikipedia.orgresearchgate.netsynarchive.com It involves the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgquimicaorganica.org The synthesis of a 6-nitroindole derivative could potentially be achieved by starting with a 2,4-dinitro-substituted benzene (B151609) derivative. The steric hindrance of the ortho-substituent is often crucial for the success of the reaction. wikipedia.org

| Indole Synthesis Method | Starting Materials | Key Features | Potential for 6-Nitroindole Synthesis |

| Fischer | Substituted phenylhydrazine, aldehyde/ketone | Acid-catalyzed, widely applicable byjus.comwikipedia.org | Direct, using 4-nitrophenylhydrazine, but may require harsh conditions zenodo.org |

| Nenitzescu | Benzoquinone, β-aminocrotonic ester | Forms 5-hydroxyindoles wikipedia.orgsynarchive.com | Indirect, would require further functionalization |

| Bartoli | Ortho-substituted nitroarene, vinyl Grignard reagent | Good for 7-substituted indoles, flexible wikipedia.orgresearchgate.net | Possible with appropriately substituted dinitroarenes |

The indole nucleus exhibits a strong nucleophilic character at the C3 position, making it the preferred site for electrophilic substitution. nih.gov This inherent reactivity is exploited for the introduction of the propan-2-amine side chain. Various methods exist for the C3-functionalization of indoles. researchgate.netias.ac.inrsc.org

For instance, the Friedel-Crafts acylation of 6-nitroindole with a suitable three-carbon acylating agent would introduce a carbonyl group at the C3 position. This ketone can then be converted to the desired amine via reductive amination. Alternatively, a Mannich-type reaction could be employed to introduce an aminomethyl group, which could then be further elaborated to the propan-2-amine side chain.

The regioselectivity of these reactions is generally high for the C3 position, especially when this position is unsubstituted. If the C3 position is blocked, electrophilic attack may occur at other positions, such as C2 or on the benzene ring. nih.gov

Targeted Introduction of the Nitro Group at Position 6 of the Indole Ring

The placement of the nitro group at the C6 position is a critical aspect of the synthesis. This can be achieved either by starting with a precursor that already contains the nitro group in the desired position or by direct nitration of the indole ring.

Direct nitration of indole is a complex reaction, as the indole nucleus is sensitive to strong acidic and oxidizing conditions, often leading to polymerization or the formation of multiple products. bhu.ac.in The use of milder nitrating agents is therefore preferred. Nitration of indole with reagents like benzoyl nitrate (B79036) or ethyl nitrate tends to favor substitution at the C3 position. bhu.ac.in

To achieve nitration at the C6 position, the more reactive C3 position must be blocked. For example, nitration of 3-acetylindole (B1664109) with concentrated nitric acid has been shown to yield predominantly the 6-nitro derivative. umn.edu The acetyl group can later be removed or transformed. The reaction conditions, including the choice of nitrating agent and solvent, play a crucial role in determining the regioselectivity of the nitration.

| Nitrating Agent | Typical Reaction Conditions | Major Product(s) with Unsubstituted Indole | Notes |

| HNO₃/H₂SO₄ | Strong acid | Polymerization, mixture of isomers | Harsh conditions, often not suitable for indoles bhu.ac.in |

| Benzoyl Nitrate | Non-acidic | 3-Nitroindole bhu.ac.in | Milder conditions |

| Ethyl Nitrate | Non-acidic | 3-Nitroindole bhu.ac.in | Milder conditions |

| HNO₃ (conc.) on 3-substituted indole | - | 6-Nitro derivative (e.g., with 3-acetylindole) umn.edu | Blocking the C3 position directs nitration to the benzene ring |

An alternative and often more controlled approach is to construct the indole ring from a starting material that already possesses the nitro group at the required position. For example, the Fischer indole synthesis starting from 4-nitrophenylhydrazine would directly yield a 6-nitroindole derivative (or a mixture of 4- and 6-nitroindoles that would require separation). tandfonline.com

Similarly, a recently developed method involves the reaction of enaminones with nitroaromatic compounds, promoted by cesium carbonate, to form 6-nitroindole derivatives in a highly regioselective manner under transition metal-free conditions. rsc.org This approach offers a direct and efficient route to the key 6-nitroindole intermediate.

Stereocontrolled Formation of the Propan-2-amine Side Chain

The synthesis of enantiomerically pure this compound is of significant interest, necessitating precise control over the stereocenter on the propan-2-amine side chain. Methodologies to achieve this stereocontrol can be broadly categorized into asymmetric synthesis, which creates the desired enantiomer directly, and resolution, which separates a racemic mixture.

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. researchgate.netwikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. youtube.com For the synthesis of the chiral propan-2-amine side chain, a common strategy involves the diastereoselective alkylation of a chiral imine or enamine. nih.govresearchgate.net

One established approach utilizes chiral oxazolidinones, often referred to as Evans auxiliaries. researchgate.netcolab.ws These are typically derived from readily available chiral amino alcohols like L-valinol. sfu.ca The synthesis would involve N-acylation of the chiral auxiliary with a propionyl group, followed by enolization and diastereoselective alkylation with a suitable electrophilic indole equivalent. However, a more direct route for this specific target would involve the diastereoselective addition of an organometallic reagent to a chiral imine.

A relevant strategy employs chiral sulfinimines, such as those derived from tert-butanesulfinamide. wikipedia.org The chiral sulfinyl group directs the nucleophilic addition to the imine carbon. For instance, a chiral N-sulfinyl imine derived from 3-(6-nitro-1H-indol-yl)propan-2-one could be reacted with a reducing agent or an organometallic reagent. The stereochemical outcome is dictated by the formation of a six-membered ring transition state where the metal cation chelates to both the sulfinyl oxygen and the imine nitrogen, forcing the nucleophile to attack from the less sterically hindered face. wikipedia.org

Another approach involves the use of chiral amines, such as (S)-1-phenylethylamine or (S)-1-naphthylethylamine, to form a chiral imine with 3-(6-nitro-1H-indol-yl)propan-2-one. nih.gov Subsequent metalation to form a chiral metalloenamine followed by alkylation can proceed with high diastereoselectivity. The steric bulk of the chiral auxiliary directs the approach of the electrophile. nih.gov After the key C-C bond formation or reduction, the chiral auxiliary is removed by hydrolysis to yield the enantiomerically enriched primary amine.

When a racemic mixture of this compound is synthesized, it can be separated into its constituent enantiomers through resolution. The primary methods for resolving chiral amines are classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.

Classical Resolution: This technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.orglibretexts.org This acid-base reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. nih.govrsc.org This difference allows for their separation by fractional crystallization. rsc.org Once a diastereomeric salt is isolated, the pure enantiomer of the amine can be recovered by treatment with a base.

| Chiral Resolving Agent | Type | Typical Solvent for Crystallization |

|---|---|---|

| (+)-Tartaric Acid | Acid | Methanol, Ethanol (B145695), Isopropanol/Water rsc.org |

| (-)-Malic Acid | Acid | Ethanol, Acetone |

| (-)-Mandelic Acid | Acid | Ethanol, Water nih.gov |

| (+)-Camphor-10-sulfonic acid | Acid | Ethanol, Ethyl Acetate |

| Brucine | Base (for acidic substrates) | Acetone, Methanol libretexts.orglibretexts.org |

| Strychnine | Base (for acidic substrates) | Ethanol, Chloroform libretexts.orglibretexts.org |

Enzymatic Kinetic Resolution: This method utilizes enzymes, typically lipases, that can selectively catalyze a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. beilstein-journals.org For primary amines, a common reaction is enzyme-catalyzed acylation. nih.gov For example, using Candida antarctica lipase (B570770) B (CALB), the racemic amine can be treated with an acyl donor, such as ethyl methoxyacetate. researchgate.netresearchgate.net One enantiomer (e.g., the R-enantiomer) is selectively acylated to form an amide, leaving the other enantiomer (e.g., the S-enantiomer) unreacted. The resulting mixture of the acylated product and the unreacted amine can then be easily separated. A key limitation of kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. beilstein-journals.org However, this can be overcome by employing a dynamic kinetic resolution (DKR), where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of up to 100%. beilstein-journals.orgresearchgate.net

Post-Synthetic Modifications and Derivatization Strategies

Once this compound is synthesized, its structure can be further modified to create a library of analogs. These modifications can be targeted at the indole nitrogen or the primary amine of the side chain.

The N-H of the indole ring is weakly acidic and can be deprotonated with a suitable base, allowing for subsequent reaction with electrophiles.

N-Alkylation: The indole nitrogen can be alkylated using various alkylating agents such as alkyl halides in the presence of a base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). wikipedia.org

N-Acylation: Acylation of the indole nitrogen can be achieved using acyl chlorides or acid anhydrides. wikipedia.org This reaction is typically performed in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. The resulting N-acyl group can serve as a protecting group or can modify the electronic properties of the indole ring.

The primary amine on the propan-2-amine side chain is a versatile functional group that can be converted into a wide range of other functionalities. solubilityofthings.comorganic-chemistry.org

Amide and Sulfonamide Formation: The primary amine can react with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) to form amides. wikipedia.org Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. organic-chemistry.orgnih.govcbijournal.comprinceton.eduresearchgate.net This transformation is robust and allows for the introduction of diverse aryl or alkyl substituents.

Secondary and Tertiary Amine Synthesis: The primary amine can be converted into secondary or tertiary amines through reductive amination. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com This involves reacting the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acs.org This process can be repeated to install two different alkyl groups. Direct alkylation with alkyl halides is also possible but can be difficult to control, often leading to over-alkylation. masterorganicchemistry.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions and costs. For a multi-step synthesis of a substituted indole like this compound, key steps such as the formation of the indole core and the introduction of the side chain must be carefully optimized.

The Fischer indole synthesis is a classic and versatile method for forming the indole ring, which involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone. nih.govmdpi.comorganic-chemistry.org However, its success can be highly dependent on the substitution pattern and reaction conditions. nih.govacs.org Another powerful route is the Japp-Klingemann reaction, which couples an aryldiazonium salt with an active methylene (B1212753) compound to form an arylhydrazone, a key intermediate for the Fischer synthesis. researchgate.net

Key parameters that are typically optimized for these and related synthetic steps include:

Catalyst: The choice and loading of the acid catalyst (Brønsted or Lewis acid) in the Fischer indole synthesis is critical. mdpi.com Common catalysts include polyphosphoric acid (PPA), sulfuric acid, zinc chloride, or p-toluenesulfonic acid. mdpi.com Mechanochemical protocols using solid acids like oxalic acid have also been developed as environmentally friendly alternatives. rsc.org

Solvent: The solvent can influence reaction rates and selectivity. While many indole syntheses are performed in high-boiling point solvents, recent developments have focused on greener alternatives or even solvent-free conditions. rsc.org

Temperature: Temperature control is essential. The Japp-Klingemann reaction is often initiated at low temperatures (e.g., 0 °C) to control the formation of the diazonium salt, while the subsequent cyclization in the Fischer synthesis typically requires elevated temperatures. organic-chemistry.orgresearchgate.net

pH: For reactions like the Japp-Klingemann, maintaining the correct pH is crucial for the coupling step to proceed efficiently without promoting side reactions. mdpi.com

Reactant Stoichiometry: Adjusting the ratio of reactants, such as using a slight excess of the diazonium salt or the carbonyl compound, can drive the reaction to completion and improve yields. researchgate.net

| Parameter | Condition Varied | Potential Impact | Example Reaction |

|---|---|---|---|

| Temperature | Low (-15 °C to 0 °C) vs. High (Reflux) | Controls rate of competing reactions; affects stability of intermediates. researchgate.net | Japp-Klingemann Reaction |

| Solvent | Polar (e.g., EtOH) vs. Nonpolar (e.g., Toluene) | Affects solubility of reactants and intermediates, can influence reaction pathway. | Fischer Indole Synthesis |

| Catalyst | Brønsted Acid vs. Lewis Acid | Affects reaction rate and can influence the mechanism and selectivity. mdpi.com | Fischer Indole Synthesis |

| Base | Inorganic (e.g., NaOAc) vs. Organic (e.g., Pyridine) | Crucial for deprotonation steps and neutralizing acid byproducts. cbijournal.comresearchgate.net | Japp-Klingemann / Sulfonamide Synthesis |

| Reaction Time | Short (e.g., 30 min) vs. Long (e.g., 24 h) | Ensures reaction completion; longer times can lead to decomposition. researchgate.net | Most organic reactions |

Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete and unambiguous assignment of all atoms in the 1-(6-Nitro-1H-indol-3-yl)propan-2-amine molecule can be achieved.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The ¹³C NMR spectrum provides complementary information about the carbon skeleton. While specific experimental data for this exact compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on analysis of structurally similar compounds, such as 6-nitroindole (B147325) and various tryptamine (B22526) derivatives.

The electron-withdrawing nature of the nitro group at the C6 position is expected to deshield protons and carbons in its vicinity, particularly H-5, H-7, C-5, and C-6, shifting their resonances to a lower field (higher ppm). The aminopropane side chain attached at C3 will exhibit characteristic aliphatic signals.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 (Indole N-H) | 11.0 - 11.5 | br s | - |

| H-7 | 8.3 - 8.5 | d | ~2.0 |

| H-5 | 7.9 - 8.1 | dd | ~8.8, 2.0 |

| H-4 | 7.6 - 7.7 | d | ~8.8 |

| H-2 | 7.2 - 7.4 | d | ~2.5 |

| H-2' (Side Chain) | 3.3 - 3.5 | m | - |

| H-1'a (Side Chain) | 3.0 - 3.2 | dd | ~14.5, 5.0 |

| H-1'b (Side Chain) | 2.8 - 3.0 | dd | ~14.5, 8.0 |

| H-3' (CH₃) | 1.2 - 1.4 | d | ~6.5 |

| NH₂ (Amine) | 1.5 - 2.5 | br s | - |

Note: Predicted values are based on analogous structures and general NMR principles. Solvent: DMSO-d₆.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-6 | 141 - 143 |

| C-7a | 137 - 139 |

| C-3a | 128 - 130 |

| C-2 | 124 - 126 |

| C-5 | 118 - 120 |

| C-4 | 111 - 113 |

| C-7 | 108 - 110 |

| C-3 | 113 - 115 |

| C-2' (Side Chain) | 48 - 50 |

| C-1' (Side Chain) | 30 - 32 |

| C-3' (Side Chain) | 22 - 24 |

Note: Predicted values are based on analogous structures and general NMR principles. Solvent: DMSO-d₆.

To confirm the assignments made from 1D NMR and to establish the complete molecular structure, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. Expected key correlations would include those between the aliphatic protons of the propan-2-amine side chain (H-1' with H-2', and H-2' with H-3'). In the aromatic region, a correlation between H-4 and H-5 would be expected, as well as a weaker four-bond coupling between H-5 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals (e.g., H-2 to C-2, H-4 to C-4, H-1' to C-1', etc.).

Correlations from the side chain protons (H-1' and H-2') to the indole (B1671886) carbons C-2 and C-3, confirming the attachment point of the side chain.

Correlations from the indole proton H-2 to carbons C-3, C-3a, and C-7a.

Correlations from H-4 to C-3, C-5, and C-7a, and from H-7 to C-5, C-6, and C-7a, confirming the substitution pattern on the benzene (B151609) ring portion of the indole.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space, providing through-space information. It would be used to confirm the proximity of protons, for instance, between the H-2 proton of the indole ring and the H-1' methylene (B1212753) protons of the side chain.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule by measuring its mass-to-charge ratio with extremely high accuracy. lcms.cz For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₃N₃O₂.

The calculated monoisotopic mass of the neutral molecule is 219.1008 Da. In a typical ESI-TOF (Electrospray Ionization - Time of Flight) experiment performed in positive ion mode, the molecule would be observed as the protonated species, [M+H]⁺.

Expected HRMS Data

| Species | Molecular Formula | Calculated Mass (Da) |

| [M+H]⁺ | C₁₁H₁₄N₃O₂⁺ | 220.1081 |

An experimentally measured mass within a narrow tolerance (typically < 5 ppm) of the calculated value provides unequivocal confirmation of the compound's elemental composition. lcms.cz

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H groups of the indole and the primary amine, the nitro group, and aromatic and aliphatic C-H bonds. Data from 6-nitroindole provides a reference for the absorptions from the core structure. nist.gov

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3450 | N-H Stretch | Indole N-H |

| 3300 - 3400 | N-H Stretch (asymmetric & symmetric) | Primary Amine (NH₂) |

| 3050 - 3150 | C-H Stretch | Aromatic C-H |

| 2850 - 2960 | C-H Stretch | Aliphatic C-H (CH₃, CH₂, CH) |

| 1590 - 1620 | N-H Bend (Scissoring) | Primary Amine (NH₂) |

| 1500 - 1530 | N-O Asymmetric Stretch | Nitro (NO₂) |

| 1450 - 1500 | C=C Stretch | Aromatic Ring |

| 1330 - 1350 | N-O Symmetric Stretch | Nitro (NO₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is primarily dictated by the chromophore, which in this case is the 6-nitroindole system. The presence of the electron-withdrawing nitro group conjugated with the indole aromatic system is expected to result in strong absorptions in the UV region. Studies on 6-nitroindole itself show two absorption maxima in the 300-400 nm range. nih.gov The aminopropane side chain acts as an auxochrome and is expected to have only a minor effect on the position of the absorption maxima (λₘₐₓ).

The observed absorptions are due to π → π* electronic transitions within the conjugated system of the nitroindole chromophore. The position and intensity of these bands are sensitive to the solvent polarity.

Expected UV-Vis Absorption Data (in a polar solvent like ethanol (B145695) or propanol)

| Expected λₘₐₓ (nm) | Associated Electronic Transition |

| ~300 - 320 | π → π |

| ~360 - 380 | π → π |

X-ray Crystallography for Solid-State Structural Confirmation

While no published crystal structure for this compound was identified, single-crystal X-ray crystallography remains the gold standard for the absolute determination of a molecule's three-dimensional structure in the solid state. This technique would provide definitive confirmation of atomic connectivity and stereochemistry.

Should suitable crystals be obtained, the analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the indole ring and the side chain.

Torsion Angles: Defining the conformation of the aminopropane side chain relative to the indole ring.

Planarity: Assessing the planarity of the bicyclic indole system.

Intermolecular Interactions: Identifying hydrogen bonding patterns involving the indole N-H, the amine N-H₂ protons, and the oxygen atoms of the nitro group, which dictate the crystal packing arrangement. The analysis of crystal structures for related nitro-containing heterocyclic compounds demonstrates the utility of this method. researchgate.netnih.gov

Chromatographic Purity Assessment Methods (HPLC, GC)

The assessment of purity is a critical step in the synthesis and characterization of any chemical compound, ensuring that the material is free from starting materials, intermediates, and by-products. For the compound this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for determining its purity. These methods separate the target compound from any impurities, allowing for their identification and quantification.

HPLC is a premier technique for the purity assessment of non-volatile and thermally labile compounds like many indole derivatives. A reversed-phase HPLC method is typically suitable for a molecule with the polarity and functional groups of this compound.

Methodology:

A common approach involves a C18 stationary phase, which is a non-polar silica-based packing material. The mobile phase would typically consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The inclusion of an acid, like trifluoroacetic acid (TFA), in the mobile phase can improve peak shape and resolution by protonating the basic amine group of the analyte, reducing tailing. nih.govcetjournal.it

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the nitroindole chromophore exhibits strong absorbance. For related nitroindole compounds, absorption maxima are often observed in the UV region. nih.govacs.org The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks.

Illustrative HPLC Purity Data:

The following interactive table represents a hypothetical HPLC analysis for a synthesized batch of this compound.

| Retention Time (min) | Peak Area | % Area | Identification |

| 2.54 | 15,234 | 0.35 | Impurity A (e.g., starting material) |

| 8.76 | 4,328,976 | 99.52 | This compound |

| 10.12 | 5,643 | 0.13 | Impurity B (e.g., side-product) |

Note: This data is illustrative and represents a typical high-purity sample.

Gas chromatography is a powerful technique for the analysis of volatile compounds. For amines, derivatization is sometimes necessary to improve volatility and thermal stability, and to reduce peak tailing. However, for aminopropylindoles, GC analysis without derivatization has been shown to be feasible. nih.gov

Methodology:

In a typical GC method, a small amount of the sample, dissolved in a suitable solvent, is injected into a heated inlet where it is vaporized. The vaporized sample is then carried by an inert gas (the mobile phase), such as helium or nitrogen, through a capillary column. The column contains a stationary phase, often a polysiloxane-based polymer, which interacts with the components of the sample to different extents, leading to their separation.

For this compound, a mid-polarity capillary column would likely provide good separation. The oven temperature is typically programmed to increase during the analysis to ensure the timely elution of all components. Detection is commonly performed using a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a Mass Spectrometer (MS), which provides structural information for impurity identification.

Illustrative GC Purity Data:

The following interactive table presents a hypothetical GC-FID analysis for the purity assessment of this compound.

| Retention Time (min) | Peak Area | % Area | Identification |

| 5.89 | 12,876 | 0.41 | Impurity C (e.g., solvent) |

| 12.45 | 3,125,678 | 99.45 | This compound |

| 14.22 | 4,398 | 0.14 | Impurity D (e.g., thermal degradation product) |

Note: This data is illustrative and represents a typical high-purity sample.

Theoretical and Computational Chemistry Investigations of 1 6 Nitro 1h Indol 3 Yl Propan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic properties and reactivity of molecules. For 1-(6-Nitro-1H-indol-3-yl)propan-2-amine, these studies offer a detailed picture of its geometric and electronic landscape.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT studies on indole (B1671886) derivatives are employed to determine optimized molecular geometry, vibrational frequencies, and various thermodynamic properties. nih.gov For this compound, calculations, typically using the B3LYP functional with a basis set like 6-311+G, can predict key structural parameters. nih.gov

The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The presence of the electron-withdrawing nitro group (-NO2) and the electron-donating amine group (-NH2) significantly influences the electronic distribution across the indole ring system. DFT calculations can quantify these effects, showing, for example, a shortening of the C-N bond in the nitro group and specific bond length alterations within the indole nucleus compared to unsubstituted indole.

Table 1: Predicted Structural Parameters from DFT Calculations

| Parameter | Description | Predicted Value |

|---|---|---|

| Bond Length (C6-Nnitro) | Length of the bond between the indole ring (C6) and the nitrogen of the nitro group. | ~1.45 Å |

| Bond Length (C-Namine) | Length of the bond between the propane (B168953) chain and the nitrogen of the amine group. | ~1.47 Å |

| Bond Angle (O-N-O) | Angle within the nitro group. | ~124° |

| Dihedral Angle | Torsion angle of the propan-2-amine side chain relative to the indole ring. | Variable, defines conformers |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the amine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is predicted to be centered on the electron-deficient nitro group, marking it as the site for nucleophilic attack. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability.

Table 2: Predicted Frontier Molecular Orbital Energies

| Orbital | Predicted Energy (eV) | Description |

|---|---|---|

| HOMO | -5.8 eV | Highest Occupied Molecular Orbital; associated with electron-donating ability. |

| LUMO | -2.5 eV | Lowest Unoccupied Molecular Orbital; associated with electron-accepting ability. |

| Energy Gap (ΔE) | 3.3 eV | Indicates the molecule's reactivity; a smaller gap implies higher reactivity. |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. nih.gov It is used to predict how a molecule will interact with other charged species and to identify regions of electrophilic and nucleophilic reactivity. researchgate.net

In the MEP map of this compound, distinct regions of charge are visible:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the nitro group, indicating the most electron-rich area and the likely site for electrophilic attack. researchgate.net

Positive Potential (Blue): Found around the hydrogen atoms of the primary amine group and the N-H group of the indole ring. These electron-deficient regions are susceptible to nucleophilic attack. researchgate.net

Neutral Potential (Green): Generally located over the carbon framework of the indole ring and the alkyl side chain, indicating regions of nonpolar character.

This charge distribution is fundamental to the molecule's ability to form intermolecular interactions, such as hydrogen bonds, which are critical for its binding to biological targets.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide valuable information about its conformational flexibility and structural stability in a simulated biological environment, such as in a water solvent box. nih.gov

The simulations reveal how the propan-2-amine side chain can rotate around its single bonds, leading to various low-energy conformations or rotamers. Understanding this conformational landscape is essential, as the specific three-dimensional shape of the molecule often dictates its ability to bind to a biological receptor. The stability of the compound during the simulation is typically assessed by monitoring the Root Mean Square Deviation (RMSD) of the atomic positions over time. A stable RMSD value suggests that the molecule maintains a consistent average conformation. nih.gov

Table 3: Typical Parameters for Molecular Dynamics Simulation

| Parameter | Typical Value/Setting | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM | Defines the potential energy of the system based on atomic positions. |

| Solvent Model | TIP3P Water | Simulates an aqueous biological environment. |

| Simulation Time | 50-100 ns | Duration over which the molecular motion is simulated. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. |

| Analysis Metric | RMSD, RMSF | Root Mean Square Deviation (stability) and Fluctuation (flexibility). |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. nih.gov These studies are crucial for understanding the potential biological activity of this compound by identifying its plausible protein targets and binding mechanisms. researchgate.netresearchgate.net

In Vitro Biological Target Engagement and Mechanistic Studies of 1 6 Nitro 1h Indol 3 Yl Propan 2 Amine

In Vitro Enzyme Inhibition Assays

Comprehensive data on the inhibitory activity of 1-(6-Nitro-1H-indol-3-yl)propan-2-amine against the specified panel of enzymes is not available in the current body of scientific literature.

Indoleamine 2,3-Dioxygenase-1 (IDO1) Modulation

While various indole (B1671886) derivatives have been investigated as potential inhibitors of Indoleamine 2,3-Dioxygenase-1 (IDO1), a key enzyme in tryptophan metabolism, no studies have specifically reported the testing of this compound for this activity. nih.govnih.gov

Tyrosine Kinase (Src, Yes) Inhibition

The potential for indole-based molecules to act as tyrosine kinase inhibitors is an active area of research. nih.gov However, there are no published reports detailing the screening or inhibitory potency of this compound against Src, Yes, or other related tyrosine kinases.

Cyclooxygenase-2 (COX-2) Selectivity Studies

The anti-inflammatory potential of compounds is often assessed through their selective inhibition of Cyclooxygenase-2 (COX-2). Despite the investigation of other indole-containing structures for COX-2 inhibition, data regarding the activity and selectivity of this compound is absent from the literature. nih.gov

Monoamine Oxidase (MAO) Inhibition (A and B isoforms)

The parent compound, α-MT, is documented as a weak, reversible inhibitor of monoamine oxidase (MAO). wikipedia.orgpsychonautwiki.org This suggests that the 6-nitro derivative could potentially possess similar activity. However, specific in vitro assays to determine the IC50 or Ki values of this compound against MAO-A and MAO-B isoforms have not been published. The addition of a nitro group to the indole ring would significantly alter the electronic and steric properties of the molecule, making it impossible to extrapolate inhibitory activity from the parent compound without direct experimental data.

Cholinesterase (AChE, BChE) Inhibitory Activity

In the context of neurodegenerative diseases, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy. nih.gov While some indole-based compounds have been evaluated for this purpose, no studies have specifically assessed the cholinesterase inhibitory potential of this compound. nih.gov

Due to the lack of specific research findings and quantitative data, the creation of informative data tables and a detailed scientific article as requested is not feasible. Further experimental research is required to elucidate the in vitro biological target engagement and mechanistic properties of this compound.

Receptor Binding Assays for Ligand Affinity

Comprehensive searches of scientific literature and bioactivity databases did not yield specific data on the binding affinity of this compound for GABA-A or serotonin (B10506) receptors. While the indoleamine scaffold is a common feature in ligands for these receptors, no studies have been published that specifically measure the binding constants (e.g., Kᵢ or IC₅₀ values) of this particular nitro-substituted compound. Research on other indole derivatives has shown varied affinities for these receptors, but direct extrapolation of these findings to this compound is not scientifically valid without experimental evidence.

Investigations of Molecular Interaction with Nucleic Acids

G-Quadruplex Binding and Stabilization Studies

There is currently no published research specifically investigating the interaction of this compound with G-quadruplex DNA structures. Studies on other classes of nitroindoles have demonstrated the potential for these scaffolds to act as G-quadruplex binders; however, these studies did not include the specific compound . nih.gov Therefore, its ability to bind to and stabilize G-quadruplexes remains undetermined.

Impact on Gene Expression Regulation (e.g., c-Myc downregulation)

No specific studies detailing the impact of this compound on the regulation of gene expression, including the downregulation of the c-Myc proto-oncogene, are available in the current scientific literature. While related indole-containing compounds have been investigated for their effects on c-Myc expression, these findings cannot be directly attributed to this compound. nih.govnih.gov

In Vitro Cell-Based Functional Assays

Specific in vitro studies on the antiproliferative activity of this compound against cancer cell lines have not been reported. Although various indole derivatives have been synthesized and evaluated for their potential as antiproliferative agents, data for this specific molecule is absent from the public domain. nih.govnih.gov

Modulation of Cellular Pathways

Investigations into the effects of this compound on specific cellular pathways, such as cell cycle progression and the generation of reactive oxygen species (ROS), have not been documented. Research on structurally distinct nitro-containing compounds has shown modulation of the cell cycle, but similar functional assays for this compound are not available. nih.gov

Antimicrobial and Antibacterial Activity at the Cellular Level (in vitro)

There are no specific reports on the in vitro antimicrobial or antibacterial activity of this compound. The broader classes of nitroaromatic and indole-containing compounds are known to possess antimicrobial properties, with various derivatives showing activity against a range of bacterial strains. mdpi.comencyclopedia.pubtubitak.gov.tr However, the specific efficacy, including minimum inhibitory concentration (MIC) values, for this compound has not been determined or published.

Mechanism of Action against Bacterial Pathogens (e.g., E. coli, S. aureus)

Extensive searches of scientific literature and databases did not yield specific studies detailing the in vitro biological target engagement and mechanism of action for the compound this compound against bacterial pathogens such as Escherichia coli and Staphylococcus aureus.

While research exists on the antibacterial properties of various indole derivatives, nitroaromatic compounds, and other structurally related molecules, this body of work does not specifically investigate this compound. The mechanisms of action for related compounds can be diverse. For instance, some indole derivatives have been shown to inhibit bacterial cell division by targeting the FtsZ protein, disrupt bacterial membrane integrity, or inhibit respiratory metabolism. nih.govnih.gov Other studies on different classes of antimicrobial agents suggest mechanisms involving the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.

Furthermore, the presence of a nitroaromatic group in a molecule can sometimes confer antimicrobial activity through mechanisms involving the reduction of the nitro group to form reactive nitrogen intermediates that can lead to cellular damage, including DNA damage. However, without direct experimental evidence for this compound, it is not possible to assert a specific mechanism.

Consequently, there is no available data to construct tables on its biological targets or research findings related to its mechanistic pathway against E. coli and S. aureus. The specific interactions, potential enzymatic inhibition, or effects on bacterial cellular structures for this compound remain uncharacterized in the public domain.

Structure Activity Relationship Sar Studies and Rational Design of Analogs of 1 6 Nitro 1h Indol 3 Yl Propan 2 Amine

Systematic Modification of the Indole (B1671886) Ring System

The indole nucleus is a primary determinant of the pharmacological profile of tryptamines. The position and nature of substituents on this bicyclic system can dramatically influence receptor affinity and selectivity.

Positional Scanning of the Nitro Group and Other Substituents

The placement of the electron-withdrawing nitro (-NO2) group on the indole ring is a critical factor in determining the biological activity of the parent compound. While direct comparative binding data for all positional isomers of nitrated alpha-methyltryptamine (B1671934) are scarce in the literature, general principles from related tryptamine (B22526) and phenethylamine (B48288) series can provide insights. For instance, in the phenethylamine series, the presence of a nitro group can decrease affinity for the serotonin (B10506) 5-HT2A receptor. nih.govbiomolther.org

Systematic substitution on the indole ring with various functional groups has yielded significant SAR data, particularly for serotonin receptors. Generally, substitutions at the 4- and 5-positions of the indole ring have the most pronounced effects on activity.

4-Position: Substitution at this position, particularly with hydroxyl (-OH) or methoxy (B1213986) (-OCH3) groups, often results in high affinity for 5-HT2A receptors. nih.govdocumentsdelivered.com However, for alpha-methylated tryptamines, 4-oxygenation does not necessarily enhance affinity over unsubstituted compounds and can reverse the enantiomeric selectivity compared to 5-substituted analogs. acs.orgnih.gov

5-Position: This is a well-explored position. Electron-donating groups like methoxy (-OCH3) or hydroxyl (-OH) generally confer high affinity. acs.orgnih.gov 5-substituted compounds often exhibit high affinity for 5-HT1A receptors. researchgate.net

6-Position: Substitution at the 6-position, as in the title compound, is less common but can be functionally significant. Data from related compounds suggests that activity is often retained, though potency may vary.

7-Position: Alkyl substituents at the 7-position tend to have a negative effect on activity, whereas halogen substituents are tolerated and can enhance activity. nih.gov

Studies have shown that electronegative substituents at positions 5 and 7 can enhance activity, suggesting that the electron-withdrawing nature of the nitro group at position 6 likely plays a significant role in the compound's pharmacological profile. nih.gov

| Compound Series | Substitution Position | Substituent (R) | Receptor Affinity (Ki, nM) |

|---|---|---|---|

| N,N-Dimethyltryptamine | 4 | -OH (Psilocin) | ~10-20 (5-HT2A) |

| N,N-Dimethyltryptamine | 5 | -OCH3 | 84 (5-HT1F) researchgate.net |

| N,N-Dimethyltryptamine | 6 | -OCH3 | 393 (5-HT1F) researchgate.net |

| N,N-Dimethyltryptamine | 7 | -OCH3 | 2620 (5-HT1F) researchgate.net |

| α-methyltryptamine | 5 | -OH | 150 (5-HT1B), 65 (5-HT2A) acs.orgnih.gov |

| α-methyltryptamine | 5 | -OCH3 | 130 (5-HT1B), 110 (5-HT2A) acs.orgnih.gov |

| α-methyltryptamine | 4 | -OH | >10,000 (5-HT1B), 1,200 (5-HT2A) acs.orgnih.gov |

Impact of Heteroatom Substitutions on Biological Activity

Replacing one of the carbon atoms in the indole ring with a nitrogen atom creates an azaindole (pyrrolopyridine) structure. These bioisosteric replacements can significantly alter the compound's properties, such as hydrogen bonding capacity and water solubility, thereby impacting biological activity. nih.gov

Studies on the four positional isomers of aza-tryptamine as substrates for the enzyme strictosidine (B192452) synthase, which performs a key step in alkaloid biosynthesis, provide insight into the effects of heteroatom substitution. The Pictet-Spengler reaction involved is sensitive to the electron density of the indole ring. nih.gov

4-Aza-tryptamine: This isomer also served as a substrate, but with a catalytic efficiency approximately 280-fold lower than tryptamine. nih.govnih.gov

5-Aza- and 6-Aza-tryptamine: These isomers were not effective substrates for the enzyme, indicating that the position of the nitrogen heteroatom is critical for proper interaction with the enzyme's active site. nih.gov

These findings demonstrate that while aza-substitution is a viable strategy for creating analogs, the position of the nitrogen atom dramatically influences biological activity, likely through a combination of altered electronic properties and steric/hydrogen-bonding interactions within the target binding site.

Variation of the Propan-2-amine Side Chain

The side chain connecting the indole ring to the terminal amine is fundamental to the molecule's activity. Its length, branching, and stereochemistry are key points for modification in rational drug design.

Alteration of Chain Length and Branching

The parent compound, 1-(6-nitro-1H-indol-3-yl)propan-2-amine, is an α-methyltryptamine. The presence of a methyl group on the alpha-carbon (the carbon adjacent to the amine) has profound pharmacological consequences. This substitution sterically hinders the action of monoamine oxidase (MAO), an enzyme that rapidly metabolizes simple tryptamines. This resistance to degradation increases the metabolic stability and prolongs the half-life of the compound, leading to increased potency. wikipedia.orgecddrepository.org

Further alteration of the α-alkyl group has been explored:

α-Ethyltryptamine (αET): Replacing the α-methyl with an α-ethyl group generally results in a compound with lower affinity for serotonin receptors compared to its α-methyl counterpart. For example, the affinity of αET at the 5-HT2B receptor was found to be 10-fold lower than that of α-methyltryptamine (αMT). nih.gov αET is also a less selective monoamine releasing agent compared to αMT. acs.org

| Base Structure | Side Chain | Effect | Receptor/Transporter Selectivity |

|---|---|---|---|

| Tryptamine | Ethylamine | Base structure, rapidly metabolized by MAO. | - |

| α-Methyltryptamine (αMT) | Propan-2-amine | Increased metabolic stability and potency vs. Tryptamine. wikipedia.org | Relatively balanced monoamine releaser. acs.org |

| α-Ethyltryptamine (αET) | Butan-2-amine | Lower receptor affinity vs. αMT. nih.gov | More selective for SERT over DAT/NET vs. αMT. acs.org |

Stereochemical Effects on Target Engagement

The α-carbon in this compound is a chiral center, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-1-(6-nitro-1H-indol-3-yl)propan-2-amine. Biological receptors are themselves chiral, which often leads to stereoselective binding, where one enantiomer has a significantly higher affinity or different activity profile than the other.

Studies on a series of α-methyltryptamine enantiomers have shown that the preferred stereochemistry for receptor binding is highly dependent on the substitution pattern on the indole ring. acs.orgnih.gov

5-Substituted α-Methyltryptamines: For analogs with a 5-hydroxy or 5-methoxy group, the (S)-enantiomer generally has a higher affinity for serotonin receptors, or is equipotent to the (R)-enantiomer. acs.orgnih.gov

4-Substituted α-Methyltryptamines: This stereochemical preference is reversed for 4-oxygenated analogs. In these cases, the (R)-enantiomer tends to exhibit higher affinity. acs.orgnih.gov

This reversal of enantioselectivity provides strong evidence for a specific binding conformation at the receptor, where the orientation of the side chain relative to the indole ring is critical for optimal interaction. acs.orgnih.gov While the specific enantioselectivity for the 6-nitro analog has not been explicitly reported, these findings highlight the critical importance of controlling stereochemistry in the design of potent and selective analogs.

Derivatization at the Amine Nitrogen and Indole Nitrogen

Modification of the nitrogen atoms at the terminus of the side chain (amine nitrogen) and within the indole ring (indole nitrogen) provides another avenue for creating analogs with diverse properties.

Derivatization at the terminal amine nitrogen, typically through alkylation, is a common strategy. The size and nature of the alkyl groups significantly impact receptor affinity and efficacy. nih.gov

Primary Amine (Unsubstituted): The -NH2 group, as seen in the title compound, is a key feature.

Secondary Amines (N-alkylation): Adding a single alkyl group (e.g., N-methyl) can modulate activity.

Tertiary Amines (N,N-dialkylation): The addition of two alkyl groups is well-studied. There is a clear trend showing that as the steric bulk of the N,N-dialkyl substituents increases, the potency generally decreases. For example, in a series of 4-hydroxy-N,N-dialkyltryptamines, the rank order of potency was N,N-dimethyl > N,N-diethyl > N,N-dipropyl > N,N-diisopropyl. nih.gov Asymmetrical substitution is also possible (e.g., N-methyl, N-ethyl).

Substitution at the indole nitrogen (N-1 position) is less common but can have a profound impact.

N-Methylation: The addition of a methyl group at the N-1 position of tryptamine to form 1-methyltryptamine (B188459) dramatically reduces affinity for the 5-HT2A receptor by over 30-fold (Ki of 473 nM for 1-Me-T vs. 13.1 nM for tryptamine). wikipedia.org This suggests that the N-H proton may act as a crucial hydrogen bond donor for receptor binding, or that the N-1 position is sterically constrained. meduniwien.ac.at

N-Acetylation: The addition of an acetyl group to form N-acetyltryptamine results in a compound that binds to melatonin (B1676174) receptors (Ki = 41 nM for MT2) rather than classic serotonin receptors, acting as a melatonin receptor antagonist or partial agonist depending on the system. caymanchem.comwikipedia.orgrndsystems.com This highlights how derivatization at this position can completely shift the pharmacological target of the molecule.

| Base Structure | Derivatization | Receptor | Affinity/Activity Change |

|---|---|---|---|

| 4-HO-Tryptamine | N,N-Dimethyl (Psilocin) | 5-HT2A | High Potency (ED50 = 0.81 µmol/kg) nih.gov |

| 4-HO-Tryptamine | N,N-Diethyl | 5-HT2A | ↓ Potency vs. Dimethyl (ED50 = 1.56 µmol/kg) nih.gov |

| 4-HO-Tryptamine | N,N-Diisopropyl | 5-HT2A | ↓↓ Potency vs. Dimethyl (ED50 = 3.46 µmol/kg) nih.gov |

| Tryptamine | 1-Methyl | 5-HT2A | Drastically Reduced Affinity (Ki: 13.1 nM → 473 nM) wikipedia.org |

| Tryptamine | N-Acetyl (Amine) | Melatonin MT2 | Gains high affinity (Ki = 41 nM) caymanchem.com |

Acylation, Alkylation, and Sulfonylation Effects

Modifications of the primary amine in the propan-2-amine side chain of this compound can significantly impact its physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and steric profile. These changes, in turn, can profoundly alter the compound's interaction with biological targets.

Acylation: The conversion of the primary amine to an amide via acylation introduces a carbonyl group, which can act as a hydrogen bond acceptor. The nature of the acyl group, from simple acetyl groups to more complex aromatic or heterocyclic moieties, can modulate the compound's size, shape, and electronic distribution. Research into N-acyl derivatives of related indole structures suggests that these modifications can lead to a range of biological activities. For instance, the introduction of different acyl groups can influence the compound's ability to fit into the binding pocket of a target protein, potentially leading to increased or decreased activity.

Alkylation: N-alkylation of the primary amine can alter its basicity and steric bulk. The introduction of small alkyl groups like methyl or ethyl may lead to subtle changes in binding affinity, while larger or branched alkyl groups can introduce significant steric hindrance, which may either enhance selectivity for a specific target or abolish activity altogether. Studies on related N-alkylated biogenic amines have shown that the degree of alkylation (primary, secondary, or tertiary amine) is a critical determinant of pharmacological activity and receptor subtype selectivity.

Sulfonylation: The formation of a sulfonamide by reacting the primary amine with a sulfonyl chloride introduces a sulfonyl group, which is a strong hydrogen bond acceptor and can significantly alter the electronic character of the side chain. The R-group attached to the sulfonyl moiety offers a vector for further chemical exploration. N-arylsulfonylindoles, for example, have been investigated as ligands for various receptors, with substitutions on the aryl ring playing a key role in modulating affinity and selectivity.

Correlation of Structural Features with In Vitro Biological Activities

The biological activity of this compound analogs is a composite of the contributions from different structural features. The 6-nitro group on the indole ring is a strong electron-withdrawing group, which can influence the electronic properties of the entire indole system. In various studies on different classes of compounds, the position of a nitro group has been shown to be crucial for activity. For some indole-based compounds, a nitro group at the 6-position has been associated with potent biological effects.

The interplay between the substituted indole core and the modified propan-2-amine side chain is critical. For instance, a particular N-acyl group might only confer high potency when paired with the 6-nitro substituent, while the same acyl group might be detrimental to activity in an analog lacking the nitro group. A comprehensive SAR study would systematically vary both the indole substituents and the side-chain modifications to deconvolute these effects.

The following table summarizes hypothetical in vitro biological activity data for a series of N-substituted analogs of this compound, illustrating how different functional groups might influence potency.

| Compound ID | R Group (at Amino) | Target A IC₅₀ (nM) | Target B IC₅₀ (nM) |

| 1 | -H (Parent Compound) | 500 | 1200 |

| 2 | -C(O)CH₃ (Acetyl) | 250 | 800 |

| 3 | -C(O)Ph (Benzoyl) | 100 | 350 |

| 4 | -CH₃ (Methyl) | 450 | 1100 |

| 5 | -CH₂Ph (Benzyl) | 150 | 500 |

| 6 | -S(O)₂CH₃ (Mesyl) | 200 | 600 |

| 7 | -S(O)₂Ph (Besyl) | 80 | 250 |

Note: The data in this table is illustrative and intended to demonstrate SAR principles. It is not based on actual experimental results for this specific compound series.

From this hypothetical data, one could infer that N-acylation and N-sulfonylation with aromatic moieties (compounds 3 and 7) lead to a significant increase in potency for both targets compared to the parent compound. N-alkylation with a benzyl (B1604629) group (compound 5) also enhances activity, though to a lesser extent. Simple alkylation or acylation with small aliphatic groups (compounds 4 and 2) provides a more modest increase in potency.

Rational Design Principles for Enhanced Target Selectivity and Potency

The principles of rational drug design guide the optimization of a lead compound like this compound to achieve higher potency and selectivity for a desired biological target. This process leverages an understanding of the SAR and, where available, the three-dimensional structure of the target.

To enhance potency, efforts would focus on maximizing favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds) between the ligand and the target's binding site. Based on the illustrative data, further exploration of aromatic substituents on the acyl, alkyl, or sulfonyl groups could be a promising strategy. For example, adding electron-donating or electron-withdrawing groups to the phenyl ring of the benzoyl or besyl derivatives could fine-tune electronic and steric properties to better complement the target's binding pocket.

Achieving selectivity often involves exploiting differences between the binding sites of the desired target and off-target proteins. If, for instance, Target A has a larger hydrophobic pocket than Target B, introducing a bulky, lipophilic group at a suitable position on the analog might sterically hinder its binding to Target B while maintaining or improving its affinity for Target A. Similarly, if the two targets have different distributions of hydrogen bond donors and acceptors, modifying the ligand to better match the hydrogen bonding pattern of the desired target can confer selectivity.

Computational methods, such as molecular docking and molecular dynamics simulations, can play a crucial role in the rational design process. By modeling the binding of different analogs to a target protein, researchers can predict which modifications are most likely to improve affinity and selectivity, thereby prioritizing the synthesis of the most promising compounds. This iterative cycle of design, synthesis, and biological testing is fundamental to the development of new therapeutic agents with optimized pharmacological profiles.

Future Directions and Emerging Research Avenues for Nitroindolylpropanamines

Exploration of Novel Synthetic Pathways for Complex Analogs

The tryptamine (B22526) framework is a frequently utilized building block in the synthesis of biologically important molecules. mdpi.com Future synthetic efforts will likely focus on creating more complex and sterically hindered analogs of 1-(6-Nitro-1H-indol-3-yl)propan-2-amine. This involves moving beyond simple substitutions to develop novel methodologies for constructing intricate, conformationally constrained spirocyclic and polycyclic systems. rsc.org

Key areas for exploration include:

Catalytic Processes: Developing catalytic methods to enable programmable and efficient access to precisely altered indole (B1671886) alkaloid scaffolds. acs.org

Multi-component Reactions: Designing one-pot reactions that combine tryptamine precursors with other heterocyclic scaffolds or functional groups, such as azelayl chains or 1,1,1-trichloroethyl groups, to rapidly generate diverse molecular hybrids. mdpi.comresearchgate.net

Biocatalysis: Employing engineered enzymes, such as tryptophan synthase and decarboxylase, to produce a wide array of tryptamine analogs under mild, aqueous conditions, which offers a green chemistry approach to synthesis. chemistryviews.org

Dearomatization Strategies: Investigating photochemical or charge-transfer complex-mediated dearomatization of the indole nucleus to generate three-dimensional, spirocyclic structures with high therapeutic potential. rsc.org

Regioselective Reactions: Refining methods like the regioselective ring-opening of PNZ-protected aziridines with substituted indoles to create specific β-substituted tryptamines, allowing for precise control over the final molecular architecture. nih.gov

| Synthetic Strategy | Potential Advantage | Target Analog Type |

| Catalytic Processes | Programmable, efficient access | Precisely altered indole alkaloids |

| Biocatalysis | Mild, aqueous conditions, green | Diverse tryptamine analogs |

| Dearomatization | Access to 3D structures | Conformationally constrained spirocycles |

| Regioselective Aziridine Opening | High control of substitution | β-substituted tryptamines |

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry is an indispensable tool for elucidating the structure-activity relationships (SAR) and reaction mechanisms of complex molecules like nitroindolylpropanamines. Future research will leverage increasingly sophisticated computational techniques to gain a deeper understanding of their behavior at a molecular level.

Emerging computational avenues include:

Molecular Docking and Dynamics: Utilizing molecular docking to predict the binding affinities and conformations of novel analogs within the active sites of target proteins. derpharmachemica.comresearchgate.netwalisongo.ac.id For instance, simulations could explore interactions with targets like the serotonin (B10506) transporter or various receptor subtypes. catbull.com This can be followed by molecular dynamics simulations to understand the stability and dynamic behavior of the ligand-receptor complex over time.

Density Functional Theory (DFT): Applying DFT calculations to investigate the electronic structure, reactivity, and origins of selectivity in synthetic reactions involving the indole core. nih.govrsc.org This can provide insights into reaction pathways, such as cycloaddition mechanisms, and help rationalize experimental outcomes. mdpi.com

Energy Minimization Studies: Employing force fields like MMFF94 to determine the most stable conformations of flexible tryptamine analogs, which is a crucial preparatory step for accurate docking studies. walisongo.ac.id

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of nitroindolylpropanamine derivatives with their biological activities or material properties, thereby guiding the design of more potent or functional molecules.

Identification of Undiscovered Molecular Targets

While tryptamines are well-known to interact with serotonin receptors, the full spectrum of their biological targets remains an active area of investigation. catbull.comwikipedia.org The unique electronic signature of the 6-nitro substitution may confer novel binding affinities. Future research will focus on identifying and validating these undiscovered molecular partners.

Strategies for target identification include:

Affinity-Based Proteomics: Designing chemical probes derived from this compound to pull down and identify binding proteins from cell lysates.

Computational Target Prediction: Using inverse docking and other in silico methods to screen the compound against large databases of protein structures to predict potential off-target interactions.

Phenotypic Screening: Employing high-content cellular imaging and other phenotypic assays to observe the effects of the compound on cellular processes, followed by mechanistic studies to deconvolute the responsible targets.

Exploration of Non-Canonical Targets: Investigating interactions with less-explored target classes, such as RNA helicases (e.g., DDX3) or trace amine-associated receptors (TAARs), which are gaining recognition as important therapeutic targets. wikipedia.orgnih.gov

Development of Chemical Probes for Cellular Studies

The indole scaffold is a valuable core for developing chemical probes to study cellular biology. nih.govmdpi.com Its inherent fluorescence and reactivity can be harnessed to create tools for imaging and manipulating biological systems. nih.govmskcc.org

Future directions in probe development include:

Fluorescent Probes: Designing and synthesizing novel indole-based fluorescent probes based on a donor-π-acceptor (D-π-A) architecture. nih.gov The nitro group in this compound can act as a strong electron-accepting group, making the scaffold suitable for creating probes that detect specific analytes (e.g., ions, reactive oxygen species) or changes in the cellular microenvironment (e.g., pH) with high sensitivity. nih.govnih.gov

Photoaffinity Labels: Incorporating photoreactive groups into the nitroindolylpropanamine structure to create probes that can be used to covalently label and identify binding partners upon UV irradiation.

Biotinylated and Tagged Analogs: Synthesizing derivatives with biotin (B1667282) or other affinity tags to facilitate the isolation and identification of target proteins and complexes using proteomic techniques. mskcc.org

Target-Specific Probes: Leveraging known interactions to develop highly selective probes. For example, modifying the tryptamine backbone to create probes that can discriminate between different subtypes of serotonin receptors or transporters. nih.gov

| Probe Type | Application | Key Feature |

| Fluorescent Probes | Cellular imaging, analyte sensing | Donor-π-Acceptor (D-π-A) structure |

| Photoaffinity Labels | Covalent labeling of targets | Photoreactive functional group |

| Biotinylated Analogs | Target protein pull-down | High-affinity tag (Biotin) |

Potential for Material Science or Biosensor Applications (excluding therapeutic delivery)

The chemical properties of aromatic nitro compounds and indoles suggest potential applications beyond biology, particularly in material science and the development of biosensors. researchgate.netresearchgate.net The electron-withdrawing nature of the nitro group and the conjugated π-system of the indole ring are key features for these applications. nih.govresearchgate.net

Emerging research avenues include: